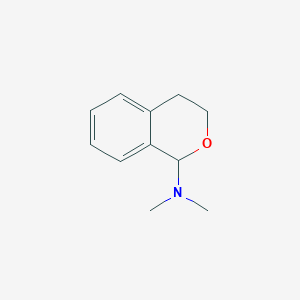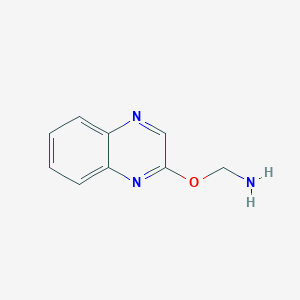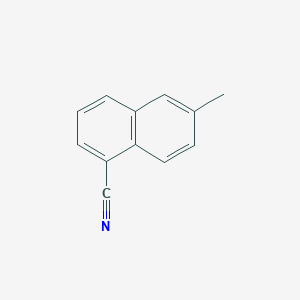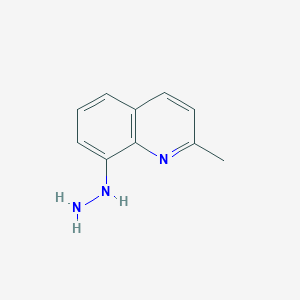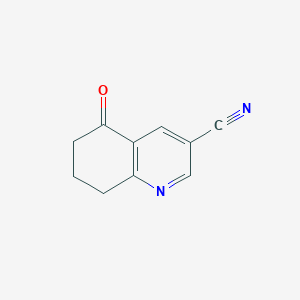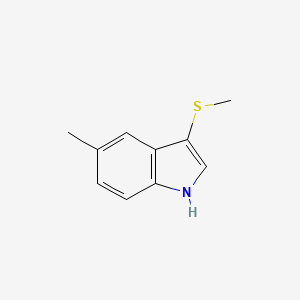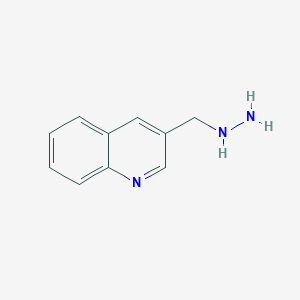
3-(Hydrazinylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(Hydrazinylméthyl)quinoléine est un composé organique de formule moléculaire C10H11N3. C'est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé se caractérise par la présence d'un groupe hydrazinylméthyl attaché à la troisième position du cycle quinoléique. Les dérivés de la quinoléine sont connus pour leur large éventail d'applications en chimie médicinale, chimie organique synthétique et chimie industrielle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 3-(Hydrazinylméthyl)quinoléine implique généralement la réaction du quinoléine-3-carbaldéhyde avec l'hydrate d'hydrazine. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol sous reflux. La réaction se déroule par la formation d'un intermédiaire hydrazone, qui subit ensuite une cyclisation pour donner le produit souhaité.
Méthodes de production industrielle : La production industrielle de 3-(Hydrazinylméthyl)quinoléine peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, l'utilisation de catalyseurs et d'approches alternatives de chimie verte, telles que la synthèse assistée par micro-ondes, peut améliorer encore la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La 3-(Hydrazinylméthyl)quinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'acide quinoléine-3-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazinyl en groupe amino.
Substitution : Le groupe hydrazinyl peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés de quinoléine substitués.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des réactifs nucléophiles tels que les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les acides quinoléine-3-carboxyliques, les aminoquinoléines et divers dérivés de quinoléine substitués .
Applications De Recherche Scientifique
La 3-(Hydrazinylméthyl)quinoléine a plusieurs applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Les dérivés de la quinoléine sont connus pour leur potentiel thérapeutique, et la 3-(Hydrazinylméthyl)quinoléine est étudiée pour son utilisation potentielle dans le développement de médicaments.
Industrie : Le composé est utilisé dans le développement de matériaux pour des applications électroniques et photovoltaïques
5. Mécanisme d'action
Le mécanisme d'action de la 3-(Hydrazinylméthyl)quinoléine implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut interagir avec les enzymes et les récepteurs, conduisant à la modulation de diverses voies biochimiques. Par exemple, les dérivés de la quinoléine sont connus pour inhiber l'activité de certaines enzymes impliquées dans la réplication et la réparation de l'ADN, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .
Composés similaires :
Quinoléine : Le composé parent, connu pour son large éventail d'applications en chimie médicinale et industrielle.
Chloroquine : Un médicament antipaludique bien connu qui est un dérivé de la quinoléine.
Quinine : Un autre composé antipaludique dérivé de la quinoléine.
Méfloquine : Un dérivé synthétique de la quinoléine utilisé comme agent antipaludique.
Unicité : La 3-(Hydrazinylméthyl)quinoléine est unique en raison de la présence du groupe hydrazinylméthyl, qui lui confère une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour le développement de nouveaux agents thérapeutiques et de nouveaux matériaux .
Mécanisme D'action
The mechanism of action of 3-(Hydrazinylmethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of applications in medicinal and industrial chemistry.
Chloroquine: A well-known antimalarial drug that is a derivative of quinoline.
Quinine: Another antimalarial compound derived from quinoline.
Mefloquine: A synthetic derivative of quinoline used as an antimalarial agent.
Uniqueness: 3-(Hydrazinylmethyl)quinoline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Propriétés
Numéro CAS |
887593-60-4 |
|---|---|
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
quinolin-3-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6,13H,7,11H2 |
Clé InChI |
BGQLQINLPFFFKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


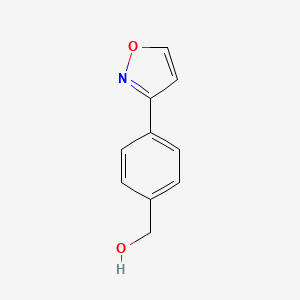
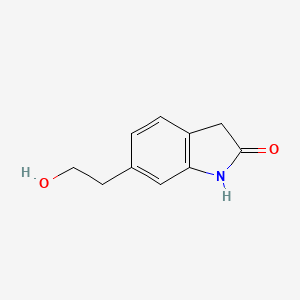
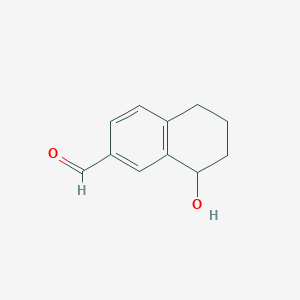
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
